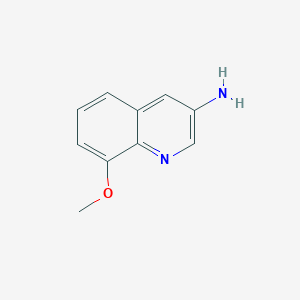

8-Methoxyquinolin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methoxyquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-7-5-8(11)6-12-10(7)9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFVPQYVBQQPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methoxyquinolin-3-amine

Abstract

8-Methoxyquinolin-3-amine is a valuable heterocyclic building block in the landscape of drug discovery and materials science. Its quinoline core, substituted with both an electron-donating methoxy group and a versatile primary amine, makes it an attractive scaffold for generating libraries of compounds with diverse pharmacological potential. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and rigorous characterization of the final compound. The content is designed for researchers and professionals in organic synthesis and medicinal chemistry, offering field-proven insights into the practical execution of this multi-step synthesis.

Introduction and Strategic Overview

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably in the anti-malarial and anti-cancer domains. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The methoxy group at the 8-position modulates the lipophilicity and metabolic stability of derivatives, while the primary amine at the 3-position serves as a critical handle for further chemical elaboration via amide bond formation, reductive amination, or participation in cross-coupling reactions.

The synthesis of this target molecule is not trivial and is best approached through a multi-step sequence that builds the molecule logically. A common and effective strategy involves the initial formation of the quinoline core, followed by the introduction of the required functional groups.

Our proposed synthetic pathway begins with the readily available 8-hydroxyquinoline and proceeds through a key 3-nitro-8-methoxyquinoline intermediate. This retrosynthetic approach is illustrated below.

Retrosynthetic Analysis Diagram

Caption: Retrosynthetic pathway for this compound.

This guide will provide detailed protocols for the methylation of 8-hydroxyquinoline and the subsequent reduction of the nitro-intermediate to yield the final product.

Synthesis of the 8-Methoxyquinoline Core

The foundational step in this synthesis is the conversion of commercially available 8-hydroxyquinoline to 8-methoxyquinoline. This transformation is a classic example of the Williamson ether synthesis, wherein the phenoxide of 8-hydroxyquinoline acts as a nucleophile, displacing a methylating agent.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate (K₂CO₃) is used as a mild base to deprotonate the hydroxyl group of 8-hydroxyquinoline, forming the more nucleophilic potassium quinolin-8-olate in situ. Its insolubility in acetone drives the reaction forward.

-

Methylating Agent: Methyl iodide (CH₃I) is an effective and highly reactive methylating agent chosen for its good leaving group (iodide).

-

Solvent: Acetone is an ideal solvent as it is polar aprotic, effectively dissolving the reactants while not interfering with the nucleophilic substitution. Its boiling point allows for the reaction to be conveniently run at reflux.

Experimental Protocol: Synthesis of 8-Methoxyquinoline[1][2]

-

To a solution of 8-hydroxyquinoline (1.0 eq) in acetone (approx. 15 mL per gram of 8-hydroxyquinoline) in a round-bottom flask, add solid potassium carbonate (1.0 eq).

-

Add methyl iodide (1.0 eq) to the suspension.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude 8-methoxyquinoline can be purified by column chromatography on silica gel or by vacuum distillation to yield a yellow crystalline solid or oil.[1]

Introduction of the Amine via a Nitro Intermediate

The introduction of the 3-amino group is achieved via a two-step process: nitration of the 8-methoxyquinoline core to form 3-nitro-8-methoxyquinoline, followed by the chemical reduction of the nitro group.

Step 3a: Nitration of 8-Methoxyquinoline (Conceptual)

Electrophilic nitration of the 8-methoxyquinoline ring system is a complex reaction. The methoxy group is a strongly activating, ortho-para director, favoring substitution at positions 5 and 7.[2] The quinoline nitrogen, especially under acidic nitrating conditions, is protonated and acts as a strong deactivating group, making substitution on the pyridine ring (positions 2, 3, 4) difficult. Therefore, achieving selective nitration at the 3-position is a significant synthetic challenge that typically requires specialized conditions or alternative synthetic routes not covered by general literature.

Step 3b: Reduction of 3-Nitro-8-methoxyquinoline

Once the 3-nitro-8-methoxyquinoline intermediate is obtained, its reduction to the corresponding primary amine is a standard and high-yielding transformation. Tin(II) chloride (SnCl₂) in an acidic medium or ethanol is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities.[3]

Causality Behind Experimental Choices:

-

Reducing Agent: Tin(II) chloride is a robust and reliable single-electron transfer reducing agent for nitroarenes. It is tolerant of many functional groups and the reaction is typically clean.

-

Solvent: Ethanol is a common solvent that effectively dissolves the starting material and the reagent.

-

Work-up: The reaction mixture is basified after completion. This is crucial to neutralize the acidic medium and precipitate tin salts (as tin hydroxides), allowing for the extraction of the free amine product into an organic solvent.

Experimental Protocol: Synthesis of this compound

(This protocol is adapted from a standard procedure for the reduction of a substituted nitroquinoline).[3]

-

In a round-bottom flask, dissolve 3-nitro-8-methoxyquinoline (1.0 eq) in ethanol.

-

To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is approximately 8-9. A thick white precipitate of tin salts will form.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to afford the crude this compound.

-

Purify the product by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for this compound.

Summary of Characterization Data

The following table summarizes the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[4][5]

| Analysis Technique | Expected Observations |

| Appearance | Expected to be a solid (e.g., crystalline powder). |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.6-8.8 (s, 1H, H2), ~7.8-8.0 (d, 1H, H4), ~7.2-7.4 (m, 2H, Ar-H), ~6.8-7.0 (m, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (br s, 2H, -NH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~150-155 (Ar-C-O), ~140-145 (Ar-C), ~135-140 (Ar-C-N), ~125-130 (Ar-CH), ~110-120 (Ar-CH), ~105-110 (Ar-CH), ~55-56 (-OCH₃). |

| Mass Spectrometry (ESI+) | m/z: 175.0866 [M+H]⁺, 197.0685 [M+Na]⁺.[4] |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3450-3300 (N-H stretch, two bands), ~3050 (Ar C-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch), ~1250 (C-O stretch). |

| Melting Point | Not widely reported; requires experimental determination. |

Conclusion

This technical guide outlines a structured and chemically sound approach for the synthesis of this compound. By leveraging a Williamson ether synthesis to prepare the 8-methoxyquinoline core and a subsequent nitro-group reduction, the target molecule can be accessed effectively. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers. The detailed characterization data serves as a critical reference for validating the successful synthesis of this important chemical scaffold, paving the way for its application in the development of novel therapeutic agents and functional materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nnpub.org [nnpub.org]

- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Methoxyquinolin-3-amine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 8-Methoxyquinolin-3-amine (CAS No. 91818-21-2), a heterocyclic amine with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical properties, synthesis, and known biological context, offering a valuable resource for researchers and scientists in the field.

Core Chemical Identity and Properties

This compound is a quinoline derivative characterized by a methoxy group at the 8th position and an amine group at the 3rd position of the quinoline ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91818-21-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK-- |

| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |

| Appearance | Pale-yellow to Yellow-brown Solid | --INVALID-LINK-- |

| Storage | Keep in dark place, inert atmosphere, room temperature | --INVALID-LINK-- |

Sourcing and Procurement

A critical first step in any research endeavor is securing a reliable source of the compound of interest. Several reputable chemical suppliers list this compound in their catalogs.

Table 2: Key Suppliers of this compound

| Supplier | Product Number/Link | Purity |

| Sigma-Aldrich | --INVALID-LINK-- | 95% |

| BLD Pharm | --INVALID-LINK-- | Inquire |

| AK Scientific, Inc. | --INVALID-LINK-- | 95% |

| Alchem Pharmtech | --INVALID-LINK-- | 97% |

Note: Availability and purity may vary. It is recommended to request lot-specific certificates of analysis from the supplier.

Synthesis Methodology: A Plausible Two-Step Approach

Step 1: Synthesis of 8-Methoxy-3-nitroquinoline (Hypothesized)

The Skraup synthesis is a classical and versatile method for the preparation of quinolines.[3] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of 8-methoxy-3-nitroquinoline, a plausible starting material would be an appropriately substituted aniline.

Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully add the chosen substituted aniline.

-

Reagent Addition: Slowly add glycerol to the flask with continuous stirring.

-

Acidification: Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise via the dropping funnel, maintaining a low temperature.

-

Oxidation and Cyclization: Introduce an oxidizing agent, such as arsenic pentoxide or the nitro compound of the starting aniline itself, to the reaction mixture.

-

Heating: Gradually heat the reaction mixture under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture and pour it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Purification: Filter the crude product, wash it with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 8-methoxy-3-nitroquinoline.

Caption: Proposed Skraup synthesis of 8-methoxy-3-nitroquinoline.

Step 2: Reduction of 8-Methoxy-3-nitroquinoline to this compound

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are effective for this conversion. A common and reliable method involves the use of a metal catalyst, such as tin(II) chloride or iron filings in an acidic medium.[1][2]

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 8-methoxy-3-nitroquinoline in a suitable solvent, such as ethanol or a mixture of di-n-butyl ether and dilute acetic acid.[1]

-

Reductant Addition: Add the reducing agent (e.g., tin(II) chloride dihydrate or iron filings) portion-wise to the solution while stirring.

-

Heating: Heat the reaction mixture under reflux. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and filter to remove any inorganic solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., chloroform or ethyl acetate) and wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid. Subsequently, wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Caption: Reduction of the nitro intermediate to the final amine product.

Biological Context and Potential Applications in Drug Discovery

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[4] Derivatives such as primaquine and tafenoquine are known for their activity against the liver stages of Plasmodium parasites.[4] The mechanism of action for these compounds is thought to involve metabolic activation to reactive intermediates that induce oxidative stress in the parasite.

While specific biological data for this compound is limited in publicly available literature, its structural similarity to other biologically active quinolines suggests potential for exploration in several therapeutic areas:

-

Antimalarial Drug Discovery: As an isomer of known antimalarial 8-aminoquinolines, this compound could be a valuable building block for creating novel derivatives with potentially improved efficacy, safety profiles, or activity against resistant strains.

-

Anticancer Research: Quinoline derivatives have demonstrated a wide range of anticancer activities, including the inhibition of kinases and topoisomerases, and the induction of apoptosis. The specific substitution pattern of this compound may confer unique interactions with biological targets relevant to cancer.

-

Antibacterial and Antifungal Agents: The quinoline nucleus is present in several antibacterial agents. Research has shown that derivatives of 8-methoxyquinoline exhibit antibacterial and antifungal properties.[5]

-

Neuroprotective Agents: Some quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases, often due to their metal-chelating and antioxidant properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. General safety recommendations include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of medicinal chemistry. Its structural relationship to known bioactive molecules, particularly in the realm of antimalarial research, makes it an attractive starting point for the design and synthesis of new therapeutic agents. The synthetic route outlined in this guide, based on established chemical principles, provides a practical framework for its preparation. Future research should focus on the thorough evaluation of its biological activities across various disease models to unlock its full therapeutic potential.

References

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 8-Methoxyquinolin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast landscape of quinoline derivatives, those bearing an 8-methoxy and a 3-amino substitution are emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of 8-methoxyquinolin-3-amine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from closely related analogues and established quinoline chemistry, this document aims to elucidate the structure-activity relationships, mechanisms of action, and experimental methodologies crucial for the continued development of this promising scaffold. We will delve into the causality behind experimental designs and provide detailed protocols to ensure scientific integrity and reproducibility.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a prominent structural motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure and the presence of a nitrogen atom, which influences its electronic properties, make it an exceptional scaffold for interacting with various biological targets.[1] The therapeutic landscape is replete with quinoline-based drugs, underscoring the versatility of this core.

The specific substitution pattern on the quinoline ring dramatically influences its biological profile. The introduction of an electron-donating methoxy group at the 8-position and a nucleophilic amino group at the 3-position is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic behavior. While direct and extensive research on this compound derivatives is still maturing, a wealth of information on related structures, particularly 8-hydroxyquinolines and other substituted quinolines, provides a strong foundation for predicting and understanding their biological potential.[2][3]

Synthetic Strategies for Quinoline Derivatives

The synthesis of the quinoline core and its derivatives can be achieved through several classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern. A general and adaptable approach for the synthesis of substituted quinolines, which can be tailored for this compound derivatives, is the Conrad-Limpach synthesis.

Conceptual Synthetic Workflow:

Below is a generalized workflow for the synthesis and subsequent biological evaluation of novel quinoline derivatives.

Caption: Generalized workflow for the synthesis and biological evaluation of novel quinoline derivatives.

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1] These mechanisms often involve the inhibition of key enzymes involved in DNA replication and cell signaling pathways.

Mechanism of Action

The anticancer activity of quinoline derivatives is frequently attributed to their ability to:

-

Inhibit Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Quinoline scaffolds can intercalate into DNA or bind to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to apoptosis.[4]

-

Modulate Kinase Signaling Pathways: Many quinoline derivatives act as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which are often dysregulated in cancer, leading to uncontrolled cell growth and survival.[4]

-

Induce Oxidative Stress: Some 8-aminoquinolines are known to generate reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptotic cell death in cancer cells.[4]

Insights from Related Compounds

While specific data for this compound derivatives is sparse, studies on 8-hydroxyquinoline derivatives provide valuable structure-activity relationship (SAR) insights. For instance, 8-hydroxy-2-quinolinecarbaldehyde has shown potent in vitro cytotoxicity against various human cancer cell lines.[5] The presence of the hydroxyl group at the 8-position is often crucial for activity, likely due to its ability to chelate metal ions that are essential for enzymatic functions.[6] Replacing the hydroxyl with a methoxy group may alter this chelating ability but could enhance lipophilicity, potentially improving cell membrane permeability.

Experimental Protocols for Anticancer Activity Evaluation

A systematic in vitro and in vivo evaluation is critical to determine the anticancer potential of novel compounds.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a vehicle control and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This model assesses the antitumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., Hep3B) into the flank of immunodeficient mice (e.g., athymic nude mice).[5]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally) and vehicle control daily for a specified period.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for histological analysis.[5]

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. The 8-methoxy substitution has been shown to enhance the antibacterial activity of some quinolones.[7]

Mechanism of Action

The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, the compounds prevent bacterial cell division and lead to cell death.

Evidence from 8-Methoxyquinolone Derivatives

A study on 8-methoxyquinolones bearing a 3-amino-4-substituted-pyrrolidinyl group at the C-7 position demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[7] This suggests that the 8-methoxy group contributes favorably to the antibacterial profile. The 3-amino group, while not directly on the quinoline ring in this case, is part of a substituent that is crucial for activity, highlighting the importance of amino functionalities in the overall structure.

Experimental Protocols for Antimicrobial Susceptibility Testing

Determining the minimum inhibitory concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of quinoline derivatives can be attributed to several mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), some quinolines can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[8]

-

Suppression of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.

-

Inhibition of Amine Oxidases: Some amine-containing compounds have been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in the inflammatory response.

Potential of this compound Derivatives

While direct evidence is limited, the structural features of this compound suggest potential for anti-inflammatory activity. The amine group could play a role in interacting with targets like SSAO. Further investigation into this area is warranted.

Experimental Protocol for In Vivo Anti-inflammatory Assay

This is a widely used model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Grouping: Divide rats or mice into control and treatment groups.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of this compound derivatives is intricately linked to their structural features. Based on the analysis of related compounds, several key SAR insights can be proposed.

Caption: Key structural features of the this compound scaffold influencing its potential biological activities.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives. Modifications at the 3-amino group, such as acylation or alkylation, could lead to compounds with enhanced potency and selectivity. Furthermore, exploring different substituents on the quinoline ring will be crucial for optimizing the pharmacokinetic properties and overall therapeutic potential of this promising class of compounds.

Conclusion

The this compound scaffold holds considerable promise as a platform for the development of novel therapeutic agents. By leveraging the extensive knowledge of quinoline chemistry and pharmacology, researchers can rationally design and synthesize derivatives with potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals dedicated to advancing this exciting field of medicinal chemistry. The continued exploration of this scaffold is poised to yield new and effective treatments for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of 8-Methoxyquinolin-3-amine: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The quinoline nucleus is a cornerstone in the edifice of medicinal chemistry, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Within this esteemed class of heterocycles, the 8-methoxyquinolin-3-amine scaffold is emerging as a structure of profound interest for the development of novel therapeutics, particularly in the realm of oncology and infectious diseases. The strategic placement of the methoxy and amine functionalities imparts a unique combination of physicochemical properties, offering a versatile platform for the generation of compound libraries with diverse biological activities. This technical guide provides an in-depth exploration of the this compound core, from its synthetic accessibility to its burgeoning applications as a privileged scaffold in modern drug discovery. We will dissect the nuances of its chemical reactivity, delve into its role in the design of targeted therapies, and provide field-proven insights into the experimental methodologies that underpin its successful utilization.

Introduction: The Strategic Value of the this compound Core

The enduring appeal of the quinoline scaffold in drug design stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The this compound isomer is particularly noteworthy for several key reasons:

-

The 8-Methoxy Group: This electron-donating group modulates the electronic properties of the quinoline ring system, influencing its reactivity and potential for metabolic transformation. Its position can also play a crucial role in directing binding to specific biological targets and can enhance membrane permeability.

-

The 3-Amino Group: Positioned on the pyridine ring, this primary amine serves as a critical handle for synthetic diversification. It provides a nucleophilic center for a wide array of chemical transformations, allowing for the facile introduction of various side chains and pharmacophoric elements. This is paramount for tuning the biological activity, selectivity, and pharmacokinetic profile of the resulting derivatives.

-

Structural Rigidity and Planarity: The fused ring system provides a well-defined and relatively rigid scaffold, which can be advantageous in reducing the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

This guide will illuminate the path from the synthesis of this core structure to its application in the generation of potent and selective bioactive molecules, with a particular focus on its utility in the development of kinase inhibitors.

Synthesis of the this compound Scaffold: A Plausible and Efficient Route

While a single, universally adopted synthesis for this compound is not extensively documented, a robust and logical synthetic strategy can be devised based on established quinoline synthetic methodologies. The most plausible approach involves a multi-step sequence commencing from readily available starting materials, as outlined below.

Proposed Synthetic Pathway

The synthesis hinges on the construction of the quinoline core, followed by the introduction and subsequent reduction of a nitro group at the 3-position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 8-Methoxy-6-nitroquinoline (Skraup Reaction)

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Charge Reactants: To the flask, add 2-methoxy-6-nitroaniline and glycerol.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. An exothermic reaction will occur.

-

Addition of Oxidizing Agent: Introduce a suitable oxidizing agent, such as arsenic pentoxide or sodium m-nitrobenzenesulfonate.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 120-140°C) and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool and then carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

-

Purification: Collect the crude product by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 8-methoxy-6-nitroquinoline.

Step 2: Reduction of the 6-Nitro Group

A selective reduction of the 6-nitro group is necessary.

-

Reaction Setup: In a round-bottom flask, dissolve the 8-methoxy-6-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture to remove any solids. If an acidic medium was used, neutralize the filtrate with a base to precipitate the product.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 8-methoxyquinolin-6-amine by column chromatography or recrystallization.

Step 3: Introduction of the 3-Nitro Group

The introduction of a nitro group at the 3-position can be achieved through nitration of the 8-methoxyquinoline core. The directing effects of the existing substituents will influence the regioselectivity of this reaction.

-

Reaction Setup: Dissolve 8-methoxyquinoline in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at low temperature for a specified time.

-

Work-up: Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the nitro-substituted quinolines.

-

Purification: The desired 8-methoxy-3-nitroquinoline isomer will need to be separated from other potential isomers by column chromatography.

Step 4: Reduction of the 3-Nitro Group to this compound

The final step is the reduction of the 3-nitro group to the target 3-amino functionality.

-

Reaction: The reduction can be carried out using similar conditions as described in Step 2 (e.g., Fe/HCl or SnCl2/HCl).

-

Purification: After work-up, the final product, this compound, can be purified by column chromatography or recrystallization to yield the desired scaffold.

Medicinal Chemistry Applications: The this compound Scaffold in Action

The true value of a scaffold is realized in its ability to be elaborated into a diverse range of biologically active molecules. The 3-amino group of this compound is a versatile synthetic handle for such diversification.

As a Cornerstone for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The this compound core can be readily functionalized to generate potent and selective inhibitors of various kinases.

Design Strategy:

A common strategy for designing kinase inhibitors involves the synthesis of derivatives where the 3-amino group is acylated or serves as a point of attachment for a side chain that can occupy the ATP-binding site of the kinase.

Caption: Design strategy for this compound based kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for a large library of this compound derivatives is not extensively published, we can extrapolate from related quinoline-based kinase inhibitors.

-

The Quinoline Core: The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site. The 8-methoxy group can provide additional interactions in a nearby hydrophobic pocket or influence the electronics of the hinge-binding interaction.

-

The 3-Amino Linkage: The nature of the group attached to the 3-amino function is critical for potency and selectivity. Amide and urea linkages are commonly employed.

-

The Terminal Group: The substituent at the terminus of the side chain is a key determinant of selectivity. Bulky, hydrophobic groups often target the hydrophobic pocket adjacent to the ATP-binding site. Variations in this group can be used to fine-tune selectivity for different kinases.

Illustrative Data for Related Quinolines as Kinase Inhibitors:

The following table presents representative data for quinoline-based kinase inhibitors to illustrate the potency that can be achieved with this class of compounds.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Anilinoquinolines | EGFR | 1-100 | [1] |

| 3-Substituted Quinolines | PDGF-RTK | <20 | [2] |

| Quinoline-based hybrids | c-Met | 1-20 | [1] |

| 8-Hydroxyquinoline derivatives | Pim-1 Kinase | 100-1000 | [3] |

Applications in Other Therapeutic Areas

Beyond kinase inhibition, the 8-methoxyquinoline scaffold has potential in other therapeutic areas, leveraging the known biological activities of quinolines.

-

Anticancer Agents: Many quinoline derivatives exhibit anticancer activity through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis. The this compound scaffold can be used to develop novel anticancer agents.

-

Antimalarial and Antimicrobial Agents: The 4-aminoquinoline and 8-aminoquinoline scaffolds are the basis for several antimalarial drugs.[2][4] While the 3-amino isomer is less explored in this context, it represents a promising avenue for the development of new anti-infective agents.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol:

-

Reagents and Materials: Recombinant kinase, appropriate peptide substrate, ATP, kinase assay buffer, and a commercial luminescence-based kinase assay kit.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to the desired concentrations.

-

Kinase Reaction:

-

In a 96-well plate, add the test compound dilutions.

-

Add the kinase and substrate to each well.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[5]

-

Cellular Proliferation Assay (MTT or SRB Assay)

To evaluate the antiproliferative activity of the synthesized compounds on cancer cell lines, a colorimetric assay such as the MTT or Sulforhodamine B (SRB) assay can be employed.

Protocol (SRB Assay):

-

Cell Culture: Culture the desired cancer cell line in the appropriate medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with SRB solution.

-

Solubilization and Absorbance Reading: Solubilize the bound dye and measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (GI50) by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a privileged and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic positioning of key functional groups, provides a fertile ground for the discovery of novel therapeutic agents. While its full potential is still being uncovered, the existing body of knowledge on related quinoline derivatives strongly suggests that this scaffold is poised to make significant contributions, particularly in the development of next-generation kinase inhibitors and other targeted therapies. The continued exploration of the chemical space around this core structure, guided by rational drug design principles and robust biological evaluation, will undoubtedly lead to the identification of new and effective drug candidates for a range of human diseases.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 3. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 8-Methoxyquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide delves into the promising, yet underexplored potential of a specific derivative, 8-Methoxyquinolin-3-amine, as a modulator of critical signaling pathways implicated in oncology and other disease areas. Based on extensive analysis of structure-activity relationships within the quinoline class, this document posits that this compound is a compelling candidate for inhibition of key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Src Family Kinases (SFKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This guide provides a comprehensive overview of the rationale for targeting these kinases, detailed signaling pathway diagrams, and robust, validated experimental protocols for investigating the inhibitory activity of this compound.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful application as antimalarial, antibacterial, and anticancer agents.[1] A significant body of research highlights the role of the quinoline nucleus as a potent pharmacophore for the inhibition of protein kinases, a class of enzymes that are central regulators of cellular signaling and are frequently dysregulated in cancer.[2] The ATP-binding site of many kinases can effectively accommodate the planar, heterocyclic structure of the quinoline ring system.

This compound, the subject of this guide, possesses key structural features that suggest a strong potential for kinase inhibition. The 8-methoxy group can influence the electronic properties of the quinoline ring and may participate in hydrogen bonding interactions within the kinase active site. The 3-amino group provides a crucial point for interaction, potentially forming hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. While direct experimental evidence for the specific targets of this compound is nascent, the extensive literature on analogous compounds provides a strong foundation for a hypothesis-driven investigation into its therapeutic potential.

Potential Therapeutic Targets: A Focus on Protein Kinases

Based on the structure-activity relationships of a multitude of quinoline-based inhibitors, we hypothesize that this compound is likely to exhibit inhibitory activity against several key protein tyrosine kinases that are validated targets in oncology.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been successfully developed as EGFR inhibitors.[3] The structural similarities between these approved drugs and this compound suggest that it may also bind to the ATP-binding pocket of EGFR, thereby inhibiting its downstream signaling.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that acts as a critical node in signaling pathways controlling cell growth, adhesion, and migration.[4] Elevated Src activity is frequently observed in various cancers and is associated with metastasis and poor prognosis. The quinoline scaffold has been successfully utilized to develop potent Src inhibitors.[4] The 3-aminoquinoline motif, in particular, has been shown to be a key feature for Src inhibition, further strengthening the rationale for investigating this compound as a potential Src inhibitor.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are a family of receptor tyrosine kinases that are the primary mediators of angiogenesis, the formation of new blood vessels.[5] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR a critical target in cancer therapy. Numerous quinoline-containing molecules have been reported as potent VEGFR inhibitors.[5] By inhibiting VEGFR, this compound could potentially disrupt the tumor blood supply, leading to a reduction in tumor growth and metastasis.

Platelet-Derived Growth Factor Receptor (PDGFR)

PDGFRs are receptor tyrosine kinases that are involved in cell growth, proliferation, and migration.[6] Dysregulation of PDGFR signaling is implicated in various cancers and fibrotic diseases. The quinoline core has been identified as a promising scaffold for the development of PDGFR inhibitors.[6] Inhibition of PDGFR by this compound could offer therapeutic benefits in a range of proliferative disorders.

Signaling Pathways and a Proposed Mechanism of Action

The inhibition of EGFR, Src, VEGFR, and PDGFR by this compound would disrupt key signaling cascades that drive cancer progression. The following diagrams illustrate these pathways and the proposed point of intervention for our lead compound.

EGFR Signaling Pathway

Caption: EGFR signaling pathway and proposed inhibition.

Src Signaling Pathway

Caption: Src signaling pathway and proposed inhibition.

VEGFR Signaling Pathway

Caption: VEGFR signaling pathway and proposed inhibition.

PDGFR Signaling Pathway

Caption: PDGFR signaling pathway and proposed inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound inhibits the proposed kinase targets, a multi-step experimental workflow is recommended. This workflow progresses from broad, initial screening to more detailed biochemical and cell-based characterization.

Caption: Experimental workflow for target validation.

Step 1: Broad Kinase Profiling

Rationale: To obtain an unbiased overview of the kinase inhibitory potential of this compound, a broad kinase panel screen is the recommended initial step. This will identify the most promising primary targets and provide initial insights into the compound's selectivity.

Protocol: KinomeScan™ Profiling

-

Compound Preparation: Dissolve this compound in 100% DMSO to a stock concentration of 10 mM.

-

Assay Plate Preparation: The compound is typically tested at a single concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.

-

Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured using a quantitative PCR method.

-

Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Step 2: Biochemical IC50 Determination

Rationale: For the top candidate kinases identified in the initial screen, it is essential to determine the half-maximal inhibitory concentration (IC50) to quantify the compound's potency.

Protocol: ADP-Glo™ Kinase Assay (for EGFR, Src, VEGFR, or PDGFR) [7][8][9][10]

-

Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1), and ATP at the desired concentrations.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Kinase Reaction: In a 384-well plate, add the kinase, the serially diluted compound, and the substrate. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

| Parameter | Recommended Concentration |

| Recombinant Kinase | 1-10 ng/µL |

| Substrate | 0.2 mg/mL |

| ATP | 25-50 µM |

| This compound | 10-point serial dilution (e.g., 100 µM to 1 nM) |

Step 3: Cell-Based Target Engagement and Functional Assays

Rationale: To confirm that this compound can inhibit its target kinase within a cellular context, it is crucial to perform cell-based assays. These assays measure the direct inhibition of the kinase's activity in live cells and the resulting functional consequences.

Protocol: Cellular Phosphorylation Assay (Western Blot)

-

Cell Culture: Culture a relevant cancer cell line that overexpresses the target kinase (e.g., A431 for EGFR, HUVEC for VEGFR).

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Ligand Stimulation (for Receptor Tyrosine Kinases): For EGFR, VEGFR, and PDGFR, stimulate the cells with their respective ligands (e.g., EGF, VEGF, PDGF) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and total kinase as a loading control.

-

Data Analysis: Quantify the band intensities to determine the extent of inhibition of kinase phosphorylation.

Protocol: Cell Proliferation/Viability Assay

-

Cell Seeding: Seed the cancer cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo® and measure the absorbance or luminescence, respectively.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This technical guide has laid out a comprehensive, hypothesis-driven framework for the investigation of this compound as a potential therapeutic agent. The strong precedent for quinoline-based kinase inhibitors, coupled with the specific structural features of this molecule, provides a compelling rationale for its evaluation against key oncogenic kinases such as EGFR, Src, VEGFR, and PDGFR. The detailed experimental workflows presented herein offer a clear and robust path for validating these targets and elucidating the compound's mechanism of action.

Future work should focus on a thorough structure-activity relationship (SAR) study to optimize the potency and selectivity of the this compound scaffold. Furthermore, successful in vitro and cell-based validation should be followed by in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties and anti-tumor efficacy. The exploration of this compound and its derivatives holds significant promise for the development of novel and effective targeted therapies.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 3. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

A Technical Guide to the Spectroscopic Profile of 8-Methoxyquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Molecular Structure and Its Spectroscopic Implications

The molecular structure of 8-Methoxyquinolin-3-amine dictates its interaction with electromagnetic radiation, giving rise to its unique spectroscopic fingerprint. The quinoline core is a rigid, bicyclic aromatic system, while the methoxy (-OCH₃) and amine (-NH₂) groups introduce specific functionalities that are readily identifiable by spectroscopic methods.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the quinoline ring, the methoxy protons, and the amine protons. The chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.60 | d | ~2.0 | 1H | H-2 |

| ~7.85 | d | ~2.0 | 1H | H-4 |

| ~7.30 | t | ~8.0 | 1H | H-6 |

| ~7.10 | dd | ~8.0, 1.5 | 1H | H-5 |

| ~6.85 | dd | ~8.0, 1.5 | 1H | H-7 |

| ~4.00 | s | - | 3H | -OCH₃ |

| ~3.80 | br s | - | 2H | -NH₂ |

Interpretation:

-

The protons on the pyridine ring (H-2 and H-4) are expected to appear at the most downfield region due to the deshielding effect of the nitrogen atom.

-

The protons on the benzene ring (H-5, H-6, and H-7) will have chemical shifts influenced by the electron-donating methoxy group at position 8.

-

The methoxy protons will appear as a sharp singlet around 4.00 ppm.

-

The amine protons will likely be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocol (Typical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum.

-

Data Processing: Process the FID with Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-8 |

| ~146.0 | C-2 |

| ~140.0 | C-8a |

| ~138.0 | C-4a |

| ~135.0 | C-3 |

| ~128.0 | C-6 |

| ~122.0 | C-4 |

| ~115.0 | C-5 |

| ~108.0 | C-7 |

| ~56.0 | -OCH₃ |

Interpretation:

-

The carbon atom bearing the methoxy group (C-8) is expected to be the most downfield among the benzene ring carbons.

-

The carbon atoms of the pyridine ring (C-2 and C-4) will also be in the downfield region.

-

The carbon of the methoxy group will appear as a distinct signal in the upfield region (~56.0 ppm).[1]

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Typical):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will generate the transmittance or absorbance spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic, -OCH₃) |

| ~1620 | Strong | C=N stretching (quinoline ring) |

| ~1580, ~1470 | Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1100 | Medium | C-N stretching (aromatic amine) |

Interpretation:

-

The broad band in the 3400-3200 cm⁻¹ region is a clear indication of the N-H bonds of the primary amine.

-

The sharp peaks between 3100-2850 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring and the methoxy group.

-

The strong absorptions in the 1620-1470 cm⁻¹ range are characteristic of the quinoline ring system.

-

The strong band around 1250 cm⁻¹ is indicative of the C-O bond of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₀H₁₀N₂O, with a monoisotopic mass of 174.08 g/mol .[2][3]

| m/z | Ion |

| 175.0866 | [M+H]⁺ |

| 197.0685 | [M+Na]⁺ |

| 157.0766 | [M+H-H₂O]⁺ |

Interpretation and Predicted Fragmentation:

The mass spectrum is expected to show a strong peak for the protonated molecule at m/z 175.0866.[2][3] A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO).

Predicted ESI-MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of closely related compounds and fundamental spectroscopic principles, offer a robust framework for researchers in the fields of chemistry and drug development. This guide serves as a valuable resource for the identification, characterization, and quality control of this compound, facilitating its application in the synthesis of novel and impactful molecules. The provided protocols and interpretations are designed to be a self-validating system for any scientist working with this or similar quinoline derivatives.

References

Unraveling the Enigma: A Proposed In-Depth Technical Guide to the Preliminary Investigation of 8-Methoxyquinolin-3-amine's Mechanism of Action

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3][4][5] 8-Methoxyquinolin-3-amine is a novel compound within this class, and as such, its biological activity and mechanism of action remain uncharted territory. This guide presents a comprehensive, multi-pronged strategy for the preliminary investigation of this compound's mechanism of action. By leveraging a synergistic approach of in silico, in vitro, and cell-based assays, this proposed study aims to elucidate the compound's therapeutic potential and pave the way for future drug development endeavors. The methodologies detailed herein are grounded in established protocols for the characterization of small molecules and are tailored to reflect the known biological landscape of quinoline derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its analogues have long been recognized as privileged structures in drug discovery, forming the backbone of numerous synthetic compounds with diverse therapeutic applications.[5][6] The versatility of the quinoline ring system allows for extensive chemical modifications, leading to a rich chemical space for the exploration of novel biological activities.[2] While extensive research has been conducted on various quinoline derivatives, demonstrating their efficacy as anticancer, antimicrobial, and neuroprotective agents, the specific compound this compound remains uncharacterized.

This technical guide provides a rigorous and logical framework for a preliminary investigation into the mechanism of action of this compound. The proposed research plan is designed to be a self-validating system, where findings from each stage inform the subsequent experimental choices. We will begin with a broad, high-throughput screening approach to identify potential biological activities and progressively narrow our focus to elucidate specific molecular targets and cellular pathways.

Phase I: In Silico Profiling and Target Identification

The initial phase of our investigation will employ computational methods to predict the physicochemical properties, potential biological targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound. This in silico approach allows for a rapid and cost-effective initial assessment, guiding the subsequent experimental design.[7][8][9]

Physicochemical and Pharmacokinetic Predictions

A thorough understanding of the compound's drug-like properties is crucial for its development. We will utilize computational tools to predict key parameters.

| Property | Prediction Tool | Rationale |

| Lipinski's Rule of Five | SwissADME, admetSAR | To assess oral bioavailability.[8][9] |

| Aqueous Solubility | SwissADME, admetSAR | Crucial for formulation and bioavailability.[8][9] |

| Blood-Brain Barrier Permeability | SwissADME | To predict potential neuroactivity.[1] |

| Cytochrome P450 Inhibition | SwissADME, admetSAR | To anticipate potential drug-drug interactions.[8][9] |

| hERG Inhibition | admetSAR | To assess the risk of cardiotoxicity. |

| Ames Mutagenicity | admetSAR | To predict potential genotoxicity.[8][9] |

Target Fishing and Molecular Docking

To identify potential molecular targets, we will employ a combination of ligand-based and structure-based virtual screening techniques.

-

Ligand-Based Screening: We will use the chemical structure of this compound to search for known drugs with similar structures and biological activities.

-

Inverse Virtual Screening (IVS): The compound will be docked against a library of known protein structures to identify potential binding partners. This approach has been successfully used to identify targets for other quinoline derivatives.[10]

-

Molecular Docking: Once potential targets are identified, molecular docking studies will be performed to predict the binding affinity and interaction modes of this compound with these targets.[2][7] This will provide insights into the potential mechanism of inhibition or activation.

Caption: Workflow for the in silico investigation of this compound.

Phase II: In Vitro Biological Screening

Based on the in silico predictions and the known activities of other quinoline derivatives, a comprehensive in vitro screening cascade will be initiated. This phase will provide the first experimental evidence of the compound's biological effects.

Antimicrobial and Antifungal Activity Assays

Given that many quinoline derivatives possess antimicrobial properties, we will assess the activity of this compound against a panel of clinically relevant bacteria and fungi.[6]

-

Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium.[11]

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the optimal temperature and duration for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anticancer Activity Screening

Quinoline derivatives have shown significant potential as anticancer agents.[4][5][12] We will screen this compound against a panel of human cancer cell lines representing different tumor types.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, K-562) in a 96-well plate and allow them to adhere overnight.[12]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Neuroprotective Activity Evaluation

Several quinoline derivatives have demonstrated neuroprotective properties, making this a key area of investigation.[1][2][3][13][14]

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for a specified period.

-

Oxidative Stress Induction: Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂.

-

Cell Viability Assessment: Assess cell viability using the MTT assay or a similar method. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.[1]

Phase III: Elucidation of Cellular Mechanisms

Positive hits from the in vitro screening will be further investigated in cell-based assays to elucidate the underlying mechanism of action. These assays provide a more physiologically relevant context than biochemical assays.[15][16][17][18][19]

Apoptosis and Cell Cycle Analysis

For compounds showing anticancer activity, we will investigate their effects on apoptosis and the cell cycle.

-

Cell Treatment: Treat cancer cells with the IC₅₀ concentration of this compound for 24-48 hours.

-

Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4][12]

-

Cell Treatment: Treat cancer cells with this compound.

-

Staining: Stain the cells with Annexin V-FITC and PI.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caption: Proposed experimental workflow for in vitro and cellular investigation.

Target Engagement and Pathway Analysis

To confirm the in silico predicted targets and to identify the signaling pathways modulated by this compound, we will employ molecular biology techniques.

-

Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target proteins (e.g., kinases, apoptosis-related proteins) and then with secondary antibodies.

-

Detection: Visualize the protein bands using a suitable detection method. Changes in protein expression or phosphorylation status will indicate target engagement and pathway modulation.

Conclusion and Future Directions

This in-depth technical guide outlines a systematic and comprehensive approach for the preliminary investigation of the mechanism of action of this compound. The proposed workflow, from in silico prediction to in vitro screening and cellular mechanism studies, is designed to provide a robust and reliable initial characterization of this novel compound. The data generated from these studies will be instrumental in identifying its therapeutic potential and will lay the groundwork for more advanced preclinical and clinical development. The multifaceted nature of the quinoline scaffold suggests that this compound could possess a range of biological activities, and the unbiased screening approach outlined here is essential for uncovering its full pharmacological profile.

References

- 1. researchgate.net [researchgate.net]